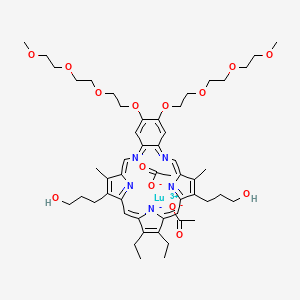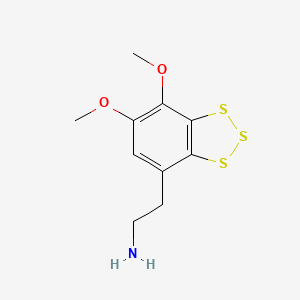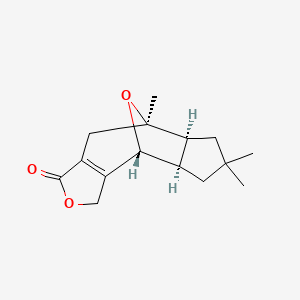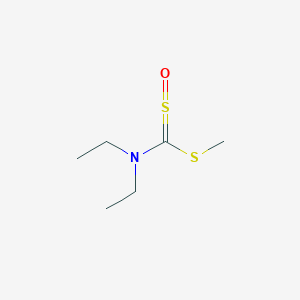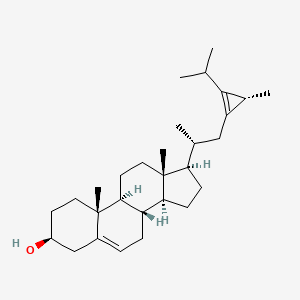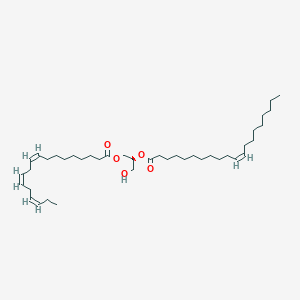
DG(18:3(9Z,12Z,15Z)/20:1(11Z)/0:0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2], also known as 1-alpha-linolenoyl-2-eicosenoyl-sn-glycerol or DAG(18:3/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/20:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/20:1(11Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.
1-alpha-linolenoyl-2-[(11Z)-icosenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups positions 1 and 2 are specified as alpha-linolenoyl and (11Z)-icosenoyl respectively. It has a role as a human blood serum metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 38:4. It derives from an alpha-linolenic acid and an (11Z)-icos-11-enoic acid.
Wissenschaftliche Forschungsanwendungen
Model Design of a Compact Delayed Gamma-Ray Moderator System :
- This paper discusses the application of delayed gamma-ray spectroscopy (DGS) in determining the composition of nuclear material samples. It details the development of a compact interrogation system to moderate neutrons for practical safeguards DGS capabilities (Rodriguez et al., 2019).
Artificial Neural Network Model to Predict Diesel Electric Generator Performance and Exhaust Emissions :
- This study presents artificial neural network models for predicting the performance and exhaust emissions of diesel electric generators, highlighting the importance of forecasting CO2 emissions and ensuring efficient operations of such generators (Ganesan et al., 2015).
Optimum Placement of Distributed Generator in Distributed Power System :
- Focusing on the application of Genetic Algorithm in the optimal placement of Distributed Generation (DG) in power systems, this paper emphasizes the need for efficient methods in complex problem-solving in power systems (Vivek et al., 2011).
Distributed Generation Technologies, Definitions, and Benefits :
- This survey paper introduces the concept of distributed generation (DG), its types, operating technologies, operational constraints, and benefits in the distribution network, offering a comprehensive overview of this revolutionary approach in electric power systems (El-Khattam & Salama, 2004).
Molecular Dynamics Simulations of Membranes Composed of Glycolipids and Phospholipids :
- Investigating lipid membranes composed of specific glycolipids and phospholipids, this study uses molecular dynamics simulations to evaluate various parameters important for the characterization of bilayer structure, molecular organization, and dynamics (Kapla et al., 2012).
Eigenschaften
Molekularformel |
C41H72O5 |
|---|---|
Molekulargewicht |
645 g/mol |
IUPAC-Name |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-19,21,39,42H,3-5,7,9-11,13,15-16,20,22-38H2,1-2H3/b8-6-,14-12-,19-17-,21-18-/t39-/m0/s1 |
InChI-Schlüssel |
FKEJUWZHPJHICT-PZRRJSEXSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


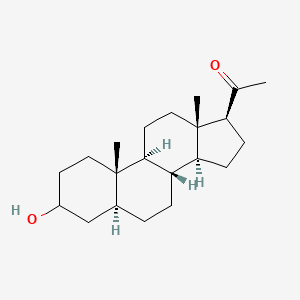
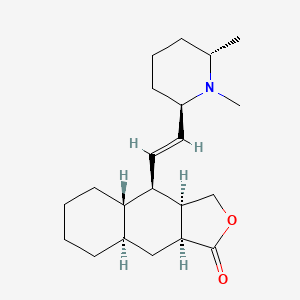

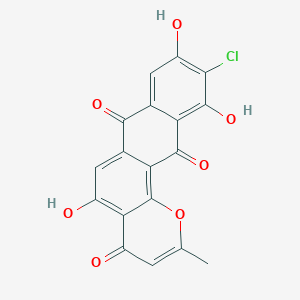
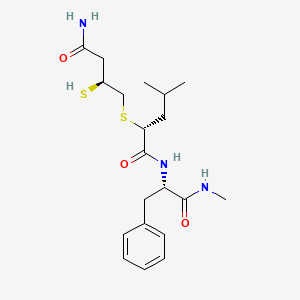

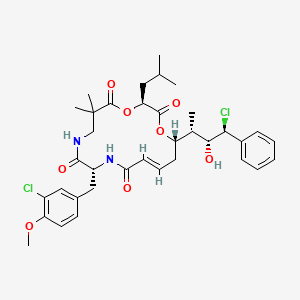
![8H-Indeno[1,2-d]thiazole, 2-(1H-imidazol-4-ylmethyl)-](/img/structure/B1240988.png)
